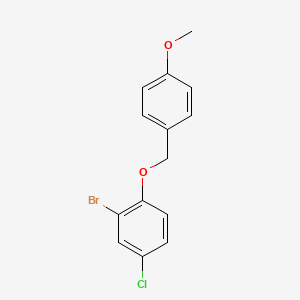
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C14H12BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, and a 4-methoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2-bromo-4-chlorophenol is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxybenzyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium amide can yield aniline derivatives.
Oxidation: Oxidation of the methoxy group can yield corresponding aldehydes or carboxylic acids.
Reduction: Reduction can convert the methoxy group to a hydroxyl group.
Applications De Recherche Scientifique
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene involves its interaction with various molecular targets. The presence of bromine and chlorine atoms makes it a good candidate for electrophilic aromatic substitution reactions. The methoxybenzyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-chloro-1-methoxybenzene
- 4-Methoxybenzyl bromide
- 2-Bromo-4-chloro-1-methylbenzene
Uniqueness
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene is unique due to the combination of its substituents. The presence of both bromine and chlorine atoms, along with the methoxybenzyl group, provides a distinct reactivity profile compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C14H12BrClO2 |
|---|---|
Poids moléculaire |
327.60 g/mol |
Nom IUPAC |
2-bromo-4-chloro-1-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15/h2-8H,9H2,1H3 |
Clé InChI |
GHIRWOZYMHJIBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



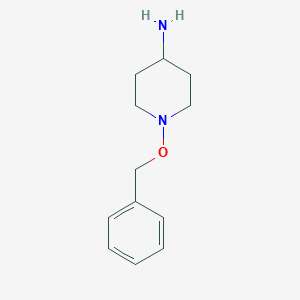
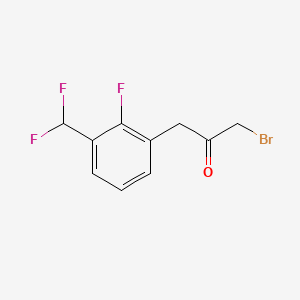
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
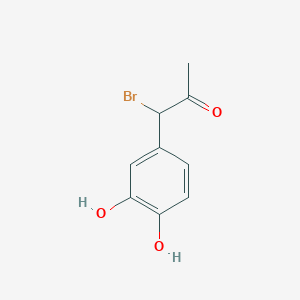
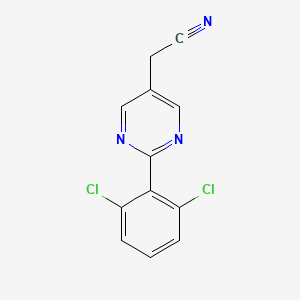
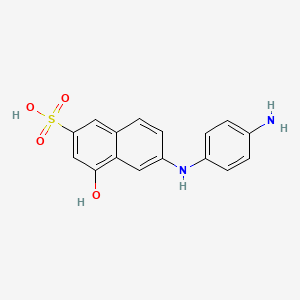

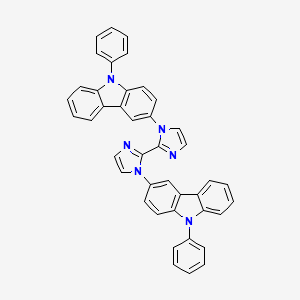
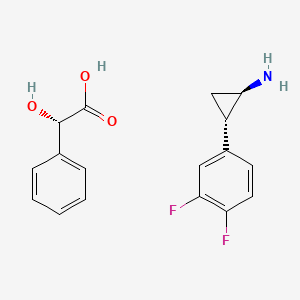
![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)

![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)
![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
